molecular formula C5H3NO5 B181385 5-Nitro-2-furoic acid CAS No. 645-12-5

5-Nitro-2-furoic acid

Cat. No. B181385
M. Wt: 157.08 g/mol
InChI Key: IODMEDPPCXSFLD-UHFFFAOYSA-N
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Patent
US05212320

Procedure details

A solution of 5-nitro-2-furoyl chloride, which was prepared with 5-nitro-2-furoic acid (2.0 g) and oxalyl chloride (1.4 ml) in an usual manner, in dichloromethane (10 ml) was added to a suspension at aluminum chloride (1.78 g) at 25° C. The mixture was stirred at 25° C. for 30 minutes, and then a solution of indole (1.49 g) in dichloromethane (15 ml) was added at 25° C. The mixture was stirred at 25° C. for 1 hour, and poured into ice water. The precipitates were filtered and washed with water, ethyl acetate and hot ethanol to give 3-(5-nitro-2-furoyl)indole (1.08 g) as yellow powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(Cl)(=O)C([Cl:15])=O.[Cl-].[Al+3].[Cl-].[Cl-].[NH:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23]1>ClCCl>[N+:1]([C:4]1[O:8][C:7]([C:9]([Cl:15])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:1]([C:4]1[O:8][C:7]([C:9]([C:24]2[C:25]3[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=3)[NH:22][CH:23]=2)=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C(=O)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
washed with water, ethyl acetate and hot ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C(=O)Cl
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(O1)C(=O)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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